

An In-depth Technical Guide to the Chemical Structure and Properties of MB327

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Compound of Interest		
Compound Name:	MB327	
Cat. No.:	B12372350	Get Quote

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of MB327, a promising compound for the treatment of organophosphorus nerve agent poisoning. The document details its mechanism of action as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR), summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

MB327 is a synthetic bispyridinium non-oxime compound. Its chemical identity and key physicochemical properties are summarized below.



Property	Value	Reference
IUPAC Name	1,1'-(propane-1,3-diyl)bis(4- (tert-butyl)pyridin-1-ium)	
Chemical Formula	C23H36N2	_
Molecular Weight	566.30 g/mol (as diiodide salt)	[1]
SMILES Notation	CC(C)(C)c1ccINVALID-LINKcc1.[I-].[I-]	[1]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	-

Pharmacological Properties and Mechanism of Action

MB327 acts as a positive allosteric modulator (PAM) and resensitizer of nicotinic acetylcholine receptors (nAChRs). Its primary therapeutic application is as a potential countermeasure to poisoning by organophosphorus (OP) compounds, such as nerve agents.

Mechanism of Action:

Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction. The persistent depolarization of the postsynaptic membrane results in a loss of muscle function, leading to paralysis and, ultimately, respiratory failure.

MB327 addresses this issue not by reactivating AChE, but by directly targeting the desensitized nAChRs. It binds to a distinct allosteric site on the nAChR, now identified as the MB327-PAM-1 site, which is located at the interface between the extracellular and transmembrane domains.[2] Binding of MB327 to this site induces a conformational change in



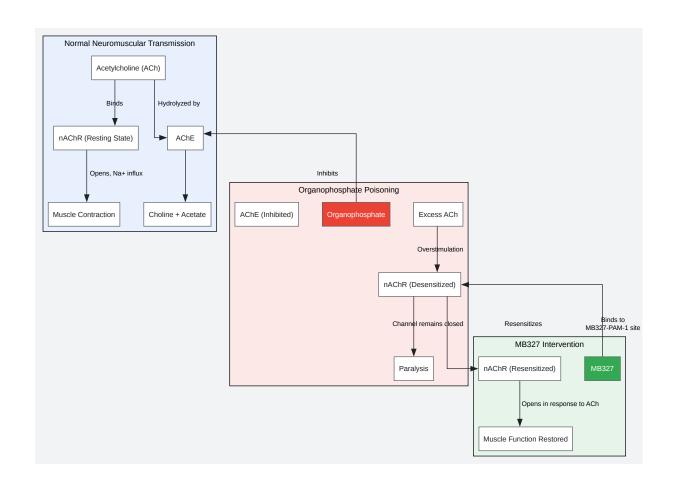
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the receptor, restoring its sensitivity to acetylcholine and thereby re-establishing neuromuscular transmission.[3] This mechanism allows for the functional recovery of muscles even in the continued presence of excess acetylcholine.

Signaling Pathway in Organophosphate Poisoning and MB327 Intervention





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Figure 1: Signaling pathway of neuromuscular transmission under normal, poisoned, and MB327-treated conditions.

Quantitative Pharmacological Data

The binding affinity of **MB327** for the nAChR and its efficacy in restoring muscle function have been quantified in several studies.

Parameter	Value	Species/Syste m	Assay	Reference
Kd	15.5 ± 0.9 μM	Torpedo californica	[² H ₆]MB327 MS Binding Assay	[4]
Ki	18.3 ± 2.6 μM	Torpedo californica	[² H ₆]MB327 MS Binding Assay	[4]
рКі	4.73 ± 0.03	Torpedo californica	MS Binding Assay	[5]
Peak Muscle Force Restoration	~300 μM	Soman-poisoned rat diaphragm	Myography	[6]

Key Experimental Protocols Preparation of nAChR-Rich Membranes from Torpedo californica

Nicotinic acetylcholine receptor-rich membranes are a crucial component for in vitro binding assays. The following is a generalized protocol for their preparation from the electric organ of Torpedo californica.

Materials:

- Frozen Torpedo californica electric organ
- Sucrose solutions of varying concentrations
- Buffer solutions (e.g., Tris-HCl)



- Homogenizer
- Ultracentrifuge with a reorienting rotor

Procedure:

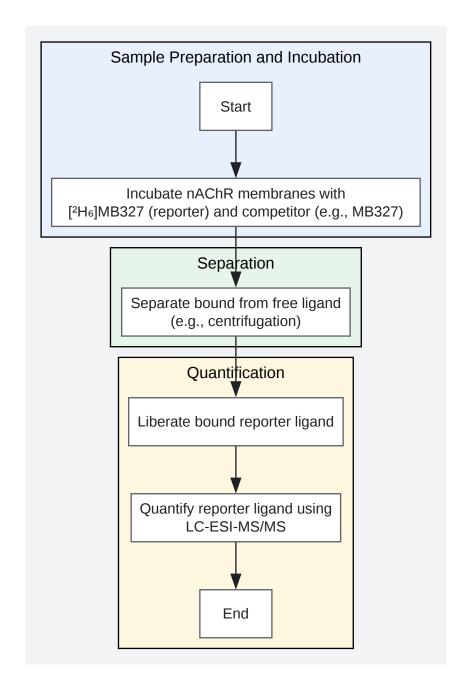
- Thaw the frozen electric organ and cut it into small pieces.
- Homogenize the tissue in a suitable buffer.
- Centrifuge the homogenate at low speed to remove large debris.
- Layer the resulting supernatant onto a discontinuous sucrose density gradient.
- Perform ultracentrifugation to separate the membrane fractions. The nAChR-rich membranes will band at a specific sucrose concentration.
- · Carefully collect the nAChR-rich fraction.
- The membranes can be further purified by selective extraction at an alkaline pH to remove non-receptor proteins.
- Wash the purified membranes with buffer and store them at -80°C until use.

MS Binding Assays ([2H6]MB327 and UNC0642)

Mass spectrometry-based binding assays are used to determine the binding affinity of **MB327** and its analogs to the nAChR. These assays do not require radiolabeled ligands.

Workflow for MS Binding Assay





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